tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tert-butyl carbamate group, a cyclobutyl ring, and a piperidine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a 1,3-diene, under specific conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution or addition reactions using appropriate reagents.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore for the development of new therapeutic agents. Its ability to interact with specific biological targets can be harnessed to design drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-methylpiperidin-4-yl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Uniqueness
tert-Butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate stands out due to its unique combination of a cyclobutyl ring, a piperidine moiety, and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural complexity and reactivity differentiate it from other similar compounds, offering unique opportunities for research and development.
Properties
IUPAC Name |
tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-16(2,3)22-15(21)19-14-11-13(17(14,4)5)18-12-7-9-20(6)10-8-12/h12-14,18H,7-11H2,1-6H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJOLAGJZITCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)NC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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